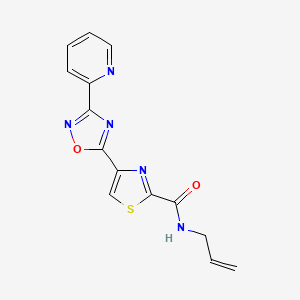

N-allyl-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide

Description

Propriétés

IUPAC Name |

N-prop-2-enyl-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N5O2S/c1-2-6-16-12(20)14-17-10(8-22-14)13-18-11(19-21-13)9-5-3-4-7-15-9/h2-5,7-8H,1,6H2,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYCHFKQTCANBKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=NC(=CS1)C2=NC(=NO2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

Pharmacological Properties

N-allyl-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide exhibits several pharmacological activities that make it a candidate for drug development:

- Antimicrobial Activity : Studies have indicated that compounds containing oxadiazole and thiazole moieties possess antimicrobial properties. The presence of the pyridine ring enhances the compound's ability to interact with bacterial membranes or enzymes, potentially leading to effective antibacterial agents .

- Anticancer Potential : Research has shown that derivatives of oxadiazoles can inhibit cancer cell proliferation. The thiazole and oxadiazole components may disrupt cellular processes in cancer cells, making this compound a subject of interest for anticancer drug development .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized from readily available precursors through methods such as cyclization reactions involving thiazoles and oxadiazoles .

Table 1: Synthetic Routes for N-allyl Compounds

| Route Description | Key Reagents | Yield (%) |

|---|---|---|

| Cyclization of thiazole with oxadiazole derivatives | POCl₃, Acetic Anhydride | 70% |

| Reaction with allyl halides | K₂CO₃ in DMF | 65% |

Therapeutic Applications

The therapeutic applications of this compound are promising:

Antimicrobial Agents

The compound's structural features allow it to function as a potential antimicrobial agent against various pathogens. In vitro studies have demonstrated efficacy against Gram-positive and Gram-negative bacteria .

Anticancer Agents

Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins . Further research is needed to elucidate its mechanisms of action.

Material Science Applications

Beyond pharmacology, N-allyl derivatives are being explored for their potential in material science:

Organic Electronics

Compounds like N-allyl derivatives have shown promise in organic electronics due to their electronic properties. They can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic devices .

Sensors

The unique chemical structure allows for the development of sensors that can detect specific biomolecules or environmental changes, making it useful in biosensing applications .

Case Studies

Several case studies highlight the significance of N-allyl derivatives in research:

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a related compound exhibited significant cytotoxicity against breast cancer cell lines (MCF7). The mechanism was attributed to the induction of oxidative stress leading to apoptosis .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of similar thiazole derivatives showed effectiveness against multi-drug resistant strains of bacteria, suggesting potential for development into new antibiotics .

Comparaison Avec Des Composés Similaires

To contextualize the properties of N-allyl-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide, the following structurally related compounds are analyzed:

Structural and Physicochemical Comparisons

Key Observations :

- The allyl substituent on the carboxamide may enhance reactivity or metabolic instability compared to the methyl or piperidinyl groups in analogs .

Méthodes De Préparation

Hantzsch Thiazole Synthesis

Thiazole-4-carbonitrile-2-carboxylic acid is synthesized via the Hantzsch reaction using ethyl cyanoacetate and 2-bromo-1-cyanoacetone in ethanol under reflux (Scheme 1). The α-bromo ketone introduces the nitrile group at position 4, while the thioamide precursor provides the thiazole backbone.

Reaction Conditions :

- Ethanol, 80°C, 12 h

- Yield: 72%

Characterization :

- IR : ν 2210 cm⁻¹ (C≡N), 1705 cm⁻¹ (C=O ester).

- ¹H NMR (DMSO-d₆) : δ 3.42 (s, 3H, NCH₃), 4.11 (q, 2H, CH₂), 7.33 (s, 1H, thiazole-H).

Formation of 3-(Pyridin-2-yl)-1,2,4-Oxadiazole

Amidoxime Intermediate

The nitrile group at position 4 is converted to thiazole-4-amidoxime using hydroxylamine hydrochloride in ethanol/water (1:1) under reflux.

Reaction Conditions :

- NH₂OH·HCl (2 eq), 80°C, 6 h

- Yield: 85%

Characterization :

O-Acylation and Cyclodehydration

The amidoxime reacts with pyridine-2-carbonyl chloride in dichloromethane (DCM) at 0°C, followed by cyclodehydration using tetrabutylammonium hydroxide (TBAH) in tetrahydrofuran (THF).

Reaction Conditions :

- Pyridine-2-COCl (1.2 eq), DCM, 0°C → rt, 4 h

- TBAH (10 mol%), THF, rt, 12 h

- Yield: 65%

Characterization :

Mechanistic Insights and Side Reactions

Q & A

Q. Table 1: Comparison of Synthetic Methods

Advanced: How can regioselectivity challenges during oxadiazole ring formation be addressed?

Answer:

Regioselectivity is influenced by:

- Precursor functionalization : Use of electron-withdrawing groups (e.g., nitro) on the pyridine ring to direct cyclization .

- Catalytic additives : Lewis acids like ZnCl₂ enhance oxadiazole formation by stabilizing intermediates .

- Microwave-assisted synthesis : Reduces side reactions and improves selectivity via controlled heating .

Basic: What spectroscopic techniques are most effective for structural confirmation?

Answer:

A combination of methods ensures accuracy:

- ¹H/¹³C NMR : Confirm proton environments (e.g., allyl group δ 5.2–5.8 ppm) and carbon backbone .

- IR Spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected m/z 356.08) .

Advanced: How should contradictory biological activity data (e.g., IC₅₀ variability) be resolved?

Answer:

Contradictions often arise from:

- Structural analogs : Minor substituent changes (e.g., pyridine vs. pyrazine) alter binding affinity .

- Assay conditions : Varying pH, solvent (DMSO vs. aqueous buffer), or cell lines impact results .

Methodological Recommendations : - Perform dose-response curves across multiple assays (e.g., enzymatic vs. cell-based).

- Validate purity via HPLC (>95%) to exclude impurities affecting activity .

Basic: What biological activities are reported for structurally similar compounds?

Answer:

Analogous compounds exhibit:

- Antimicrobial activity : Thiazole-oxadiazole hybrids inhibit S. aureus (MIC 8–16 µg/mL) .

- Anticancer potential : Pyridine-linked derivatives show cytotoxicity against HeLa cells (IC₅₀ ~20 µM) .

Q. Table 2: Structure-Activity Relationships (SAR)

Advanced: What strategies improve bioavailability of this hydrophobic compound?

Answer:

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility .

- Nanoparticle encapsulation : Use PLGA polymers for controlled release and improved cellular uptake .

- LogP optimization : Replace the allyl group with PEG-linked chains to reduce hydrophobicity (target LogP <3) .

Basic: How are computational methods applied to predict binding modes?

Answer:

- Molecular docking : Screens against targets (e.g., EGFR kinase) using software like AutoDock Vina .

- Pharmacophore modeling : Identifies critical interactions (e.g., hydrogen bonding with pyridine nitrogen) .

Advanced: What experimental designs address stability issues in long-term storage?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.